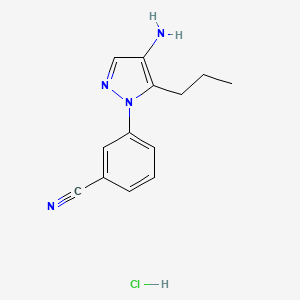

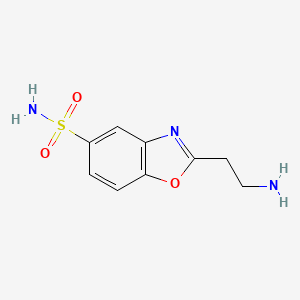

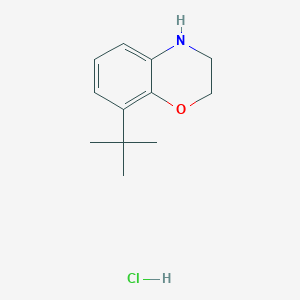

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, abbreviated as 2-AEBOS, is an organic compound that has been widely used in scientific research. It has a variety of applications, ranging from lab experiments to biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Applications

Synthesis and Antimicrobial Potential : 1,3-benzoxazole-5-sulfonamide derivatives, including those similar to 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, were synthesized and tested for antimicrobial activity. Some compounds showed comparable or better activity against bacterial and fungal strains compared to reference drugs like Ciprofloxacin and Fluconazole (Vinoda et al., 2016).

Antimicrobial Evaluation of Novel Derivatives : Newly synthesized 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles and 2-substituted-5-(4-nitro/aminophenylsulfonamido)benzoxazoles were evaluated for antimicrobial activities against various bacterial and fungal strains, including drug-resistant isolates (Ertan-Bolelli et al., 2016).

Applications in Drug Development

Potential Light Harvesting Properties : Quantum mechanical studies of aromatic halogen-substituted sulfonamidobenzoxazole compounds, similar to 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, revealed potential applications in light harvesting, indicating their usefulness in designing new DSSCs (Dye-Sensitized Solar Cells) (Sheena Mary et al., 2019).

Carbonic Anhydrase Inhibition for Cancer Therapy : Glycoconjugate benzene sulfonamides, which could include derivatives of 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, were found to inhibit carbonic anhydrase, a tumor-associated enzyme. This inhibition is being explored for cancer therapies (Wilkinson et al., 2006).

Synthesis for Antitumor Activities : Certain benzoxazole derivatives, similar to 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide, have been synthesized and tested for antitumor activities against human leukemia cells, showing potential as new antitumor agents (Oksuzoglu et al., 2017).

Fluorescence Sensing of Anions : Derivatives of 2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide have been used in the development of anion sensors, with potential applications in chemical sensing and analysis (Wu et al., 2007).

properties

IUPAC Name |

2-(2-aminoethyl)-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c10-4-3-9-12-7-5-6(16(11,13)14)1-2-8(7)15-9/h1-2,5H,3-4,10H2,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMPKJIHDWELEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)-1,3-benzoxazole-5-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379447.png)

![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)